

Quantitative comparison of quantum yields for different fluorescent probes

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A Comprehensive Guide to the Quantum Yields of Common Fluorescent Probes

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is critical for the success of experimental assays. A key performance metric for a fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of the conversion of absorbed photons into emitted photons. The quantum yield is the ratio of photons emitted to photons absorbed and provides a direct measure of a fluorophore's brightness.[1] A value of 1.0 (100%) signifies that every absorbed photon results in an emitted photon, representing maximum efficiency.[2]

This guide provides a quantitative comparison of the quantum yields for several widely used classes of fluorescent probes, including fluoresceins, rhodamines, cyanine dyes, and Alexa Fluor dyes. It also outlines a standard experimental protocol for measuring relative quantum yield and includes a workflow diagram for clarity.

Quantitative Comparison of Fluorescent Probe Quantum Yields

The quantum yield of a fluorescent probe is highly dependent on its molecular structure and its immediate environment. Factors such as solvent polarity, viscosity, temperature, and conjugation to biomolecules can significantly alter fluorescence efficiency.[2][3] The following

table summarizes reported quantum yield values for common fluorescent probes under specified conditions.

Fluorescent Probe	Typical Excitation Max (nm)	Typical Emission Max (nm)	Quantum Yield (Φ)	Solvent / Conditions
Fluorescein	494	518	0.925	0.1 N NaOH[4]
482	508	0.79	Ethanol[5]	
Rhodamine B	554	577	0.70	Ethanol[6]
543	565	0.65	Basic Ethanol[6]	
Rhodamine 6G	528	551	0.95	Ethanol[4]
Cy3	550	570	0.15	Aqueous Buffer[3][7]
Cy3B	558	572	0.67	Aqueous Buffer[3][7]
Cy5	650	670	0.27	Aqueous Buffer[3][7]
Cy7	750	773	0.30	Aqueous Buffer[3]
Alexa Fluor 488	495	519	0.92	Aqueous Buffer (PBS)[8]
Alexa Fluor 555	555	565	0.10	Aqueous Buffer (PBS)[8]
Alexa Fluor 594	590	617	0.66	Aqueous Buffer (PBS)[8]
Alexa Fluor 647	650	668	0.33	Aqueous Buffer (PBS)[8]

Experimental Protocol: Relative Quantum Yield Measurement

The most common and reliable method for determining the fluorescence quantum yield of a sample is the comparative method, often referred to as the Parker-Rees method.^{[1][9]} This technique involves comparing the fluorescence of the test sample to a well-characterized fluorescent standard with a known quantum yield.

Principle

When a standard and a test sample are dissolved in the same solvent and have identical absorbance values at the same excitation wavelength, it is assumed that they absorb the same number of photons.^[1] Therefore, a ratio of their integrated fluorescence intensities provides a direct ratio of their quantum yields.

Materials

- Spectrofluorometer: Capable of recording corrected emission spectra.
- UV-Vis Spectrophotometer: For accurate absorbance measurements.
- Quartz Cuvettes: 10 mm path length cuvettes are standard.^[1]
- Fluorescent Standard: A compound with a well-documented and stable quantum yield (e.g., quinine sulfate, fluorescein, or rhodamine B). The standard should absorb at the excitation wavelength and preferably emit in a similar region as the test sample.^{[2][10]}
- Test Sample: The fluorescent probe of unknown quantum yield.
- Solvent: A high-purity solvent in which both the standard and the sample are soluble and stable. If different solvents are used, their refractive indices must be known.^{[1][11]}

Procedure

- Preparation of Solutions: Prepare a series of dilute solutions for both the test sample and the fluorescent standard. To minimize re-absorption and inner-filter effects, the absorbance of all solutions in the 10 mm cuvette should not exceed 0.1 at the excitation wavelength.^{[1][11]}

- Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
- Fluorescence Measurement:
 - Set the spectrofluorometer to the chosen excitation wavelength. Ensure experimental parameters like excitation and emission slit widths are kept constant for all measurements. [\[11\]](#)
 - Record the fluorescence emission spectrum for each of the prepared solutions. The spectra must be corrected for the wavelength-dependent efficiency of the instrument's detection system. [\[11\]](#)
- Data Analysis:
 - Integrate the area under the corrected fluorescence emission curve for each recorded spectrum.
 - For both the test sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
 - Determine the gradient (slope) of the resulting straight line for both the test sample (Grad_X) and the standard (Grad_ST). [\[1\]](#)
- Calculation: Calculate the quantum yield of the test sample (Φ_X) using the following equation: [\[1\]](#)[\[3\]](#)

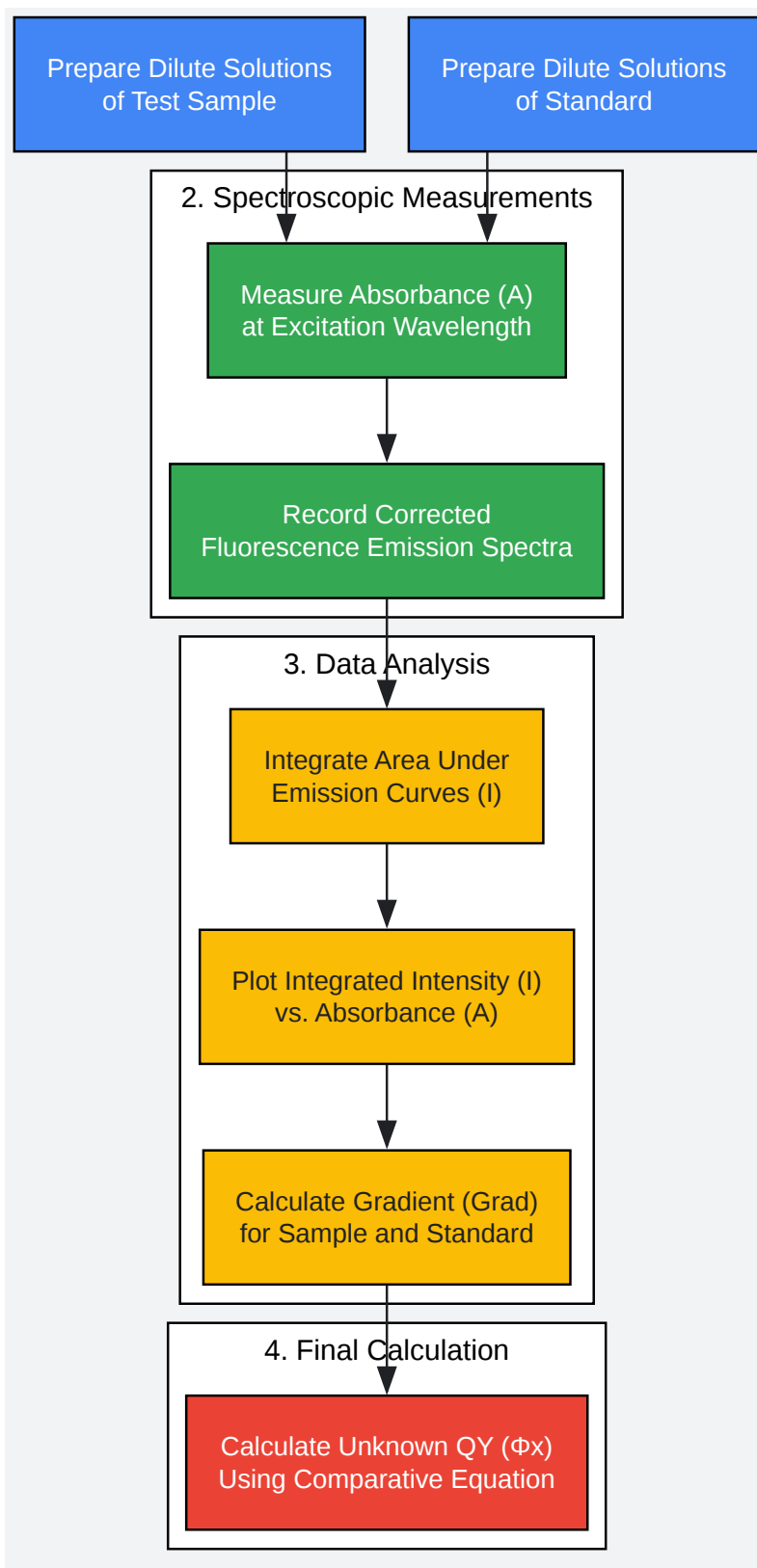
$$\Phi_X = \Phi_{ST} * (\text{Grad}_X / \text{Grad}_{ST}) * (\eta_X^2 / \eta_{ST}^2)$$

Where:

- Φ_{ST} is the known quantum yield of the standard.
- Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
- η_X and η_{ST} are the refractive indices of the solvents used for the sample and standard, respectively. (This term becomes 1 if the same solvent is used for both). [\[11\]](#)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the relative method for determining fluorescence quantum yield.



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Caption: Workflow for relative fluorescence quantum yield measurement.

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